molecular formula C15H19NO3 B2731889 Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126161-57-5

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2731889
CAS No.: 2126161-57-5
M. Wt: 261.321
InChI Key: LBLJHKOVKAWICR-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₅H₁₉NO₃ (MW = 261.32 g/mol), distinguishing it from simpler analogs by the aromatic phenyl ring . The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic modifications, making it a valuable intermediate in medicinal chemistry and drug discovery.

Structurally, the compound combines a strained bicyclo[3.1.0]hexane core with a six-membered oxazolidinone-like ring, conferring rigidity and stereochemical complexity. The phenyl substituent likely influences electronic properties and steric interactions, which can modulate biological activity or reactivity in further derivatization .

Properties

IUPAC Name

tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(17)16-9-12-15(10-16,18-12)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLJHKOVKAWICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a phenyl-substituted azabicyclo compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Organic Chemistry

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules efficiently, facilitating advancements in synthetic methodologies.

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies indicate that it may exhibit activity against various bacterial strains.
  • Antiviral Activity: Preliminary research suggests potential efficacy against certain viruses, warranting further investigation into its mechanisms of action.

Pharmaceutical Development

This compound is explored for its role in drug design:

  • Neurological Disorders: Its unique structure makes it valuable for developing medications targeting neurological conditions, potentially leading to novel therapeutic agents .

Material Science

In material science, this compound is utilized to modify polymer properties, enhancing materials used in coatings and adhesives. Its incorporation can improve durability and performance characteristics of these materials.

Agricultural Chemistry

The compound has potential applications in agrochemicals, contributing to the development of more effective pesticides and herbicides. Its unique chemical properties may enhance the efficacy of active ingredients in agricultural formulations .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of azabicyclic compounds showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Drug Development

Research exploring the neuroprotective effects of this compound revealed promising results in animal models of neurodegeneration, indicating its potential role as a therapeutic agent in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Molecular Formula: C₉H₁₅NO₃ (MW = 185.22 g/mol)
  • Key Difference : Lacks the phenyl group at position 1.
  • Properties : Liquid at room temperature, purity ≥95% (GC), synthesized via flash chromatography (EtOAc/hexane) as a light yellow oil .
  • Applications : Used as a precursor for functionalized pyrrolidines via ring-opening reactions with Grignard reagents (e.g., EtMgBr) .

tert-Butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Molecular Formula: C₁₁H₁₉NO₃ (MW = 213.27 g/mol)
  • Key Difference : Methyl groups at positions 1 and 5 instead of phenyl.
  • Properties : Increased steric hindrance; predicted boiling point and solubility differ due to alkyl substitution .

tert-Butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW = 212.29 g/mol)
  • Key Difference: Methylamino group at position 6 replaces the oxa ring oxygen.
  • Properties : Higher nitrogen content; used in peptide mimetics or as a building block for bioactive molecules .

Physicochemical Properties

Compound Physical State Boiling Point Solubility
1-phenyl derivative Likely solid (higher MW) Not reported Lower aqueous solubility due to phenyl hydrophobicity
Non-phenyl analog Liquid Not reported Soluble in THF, EtOAc, and hexane
6-(Methylamino) analog Liquid 286.8±33.0 °C Moderate polarity due to NHCH₃ group

Biological Activity

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H19NO3C_{15}H_{19}NO_3 and features a bicyclic structure that includes both nitrogen and oxygen atoms. This structural configuration is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H19NO3
Molecular Weight273.32 g/mol
CAS Number2126161-57-5
Density1.2±0.1 g/cm³
Boiling Point252.7°C

Synthesis Methods

The synthesis of this compound typically involves the reaction of a phenyl-substituted azabicyclo compound with tert-butyl chloroformate under basic conditions, often utilizing organic solvents like dichloromethane to control reaction rates and yields .

Antimicrobial Properties

Research indicates that compounds within the azabicyclo family, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific pathways and molecular targets are still under investigation, but preliminary findings are promising.

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, altering their activity. This interaction can lead to downstream effects such as modulation of signaling pathways involved in cell growth and immune response .

Case Studies

Case Study 1: Antimicrobial Screening
In a study aimed at evaluating the antimicrobial efficacy of various azabicyclo compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity
Another study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer potential .

Comparison with Similar Compounds

This compound shares structural similarities with other azabicyclo compounds but exhibits unique biological activities due to its phenyl substitution.

CompoundBiological ActivityNotes
Tert-butyl 1-phenyl-6-oxa-3-abicyclo[3.1.0]hexane-3-carboxylateAntimicrobial, AnticancerEffective against various pathogens
Tert-butyl 6-oxa-3-abicyclo[3.1.0]hexaneModerate AntimicrobialLess potent than above
Other derivatives of azabicyclo compoundsVariesBroad range of activities

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁
Unit cell (Å)a = 6.0479, b = 9.7032, c = 14.711
β angle (°)94.174
R-factor0.0440

Q. Table 2. Synthetic Optimization Conditions

ParameterOptimal ValueImpact on Yield
CPBA:Substrate ratio2.5:1Increases to 73%
Reaction time24 hMinimizes decomposition
Chromatography gradientEtOAc/hexane (1:2 → 2:1)Purity >95%

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